Cas no 98548-05-1 (4-Methoxy-6-methylpyrimidine-2-carboxamide)

4-Methoxy-6-methylpyrimidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-6-methylpyrimidine-2-carboxamide
- SB55982
- SCHEMBL6694248
- 98548-05-1
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- Inchi: InChI=1S/C7H9N3O2/c1-4-3-5(12-2)10-7(9-4)6(8)11/h3H,1-2H3,(H2,8,11)
- InChI Key: NUIOELDVWVKCKX-UHFFFAOYSA-N
- SMILES: CC1=CC(=NC(=N1)C(=O)N)OC
Computed Properties
- Exact Mass: 167.069476538g/mol
- Monoisotopic Mass: 167.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 78.1Ų
4-Methoxy-6-methylpyrimidine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750941-1g |
4-Methoxy-6-methylpyrimidine-2-carboxamide |
98548-05-1 | 98% | 1g |
¥3685.00 | 2024-04-23 | |
Chemenu | CM165682-1g |
4-methoxy-6-methylpyrimidine-2-carboxamide |
98548-05-1 | 95% | 1g |
$*** | 2023-04-18 | |
Chemenu | CM165682-1g |
4-methoxy-6-methylpyrimidine-2-carboxamide |
98548-05-1 | 95% | 1g |
$464 | 2021-08-05 | |
Crysdot LLC | CD11001000-1g |
4-Methoxy-6-methylpyrimidine-2-carboxamide |
98548-05-1 | 95+% | 1g |
$491 | 2024-07-19 |
4-Methoxy-6-methylpyrimidine-2-carboxamide Related Literature
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1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
Additional information on 4-Methoxy-6-methylpyrimidine-2-carboxamide
Recent Advances in the Study of 4-Methoxy-6-methylpyrimidine-2-carboxamide (CAS: 98548-05-1)
4-Methoxy-6-methylpyrimidine-2-carboxamide (CAS: 98548-05-1) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development. Recent studies have explored its synthesis, biological activity, and potential therapeutic uses, particularly in the context of antimicrobial and anticancer agents. This research brief aims to summarize the latest findings related to this compound, providing insights into its molecular mechanisms, pharmacological properties, and future research directions.
The synthesis of 4-Methoxy-6-methylpyrimidine-2-carboxamide has been optimized in recent years, with researchers focusing on improving yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method for its synthesis, achieving a yield of over 85% under mild reaction conditions. This advancement is critical for scaling up production and facilitating further pharmacological studies. Additionally, the compound's structural analogs have been investigated to enhance its bioactivity and reduce potential side effects.
In terms of biological activity, 4-Methoxy-6-methylpyrimidine-2-carboxamide has shown promising results as an antimicrobial agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves inhibition of bacterial DNA gyrase, a key enzyme in DNA replication. These findings suggest its potential as a lead compound for developing new antibiotics to combat resistant bacterial strains.
Beyond its antimicrobial properties, recent research has also highlighted the anticancer potential of 4-Methoxy-6-methylpyrimidine-2-carboxamide. A preclinical study published in European Journal of Pharmacology (2023) revealed that the compound induces apoptosis in human colorectal cancer cells (HCT-116) by modulating the PI3K/AKT signaling pathway. This discovery opens new avenues for exploring its use in combination therapies or as a standalone treatment for certain cancers. However, further in vivo studies are needed to validate these findings and assess its safety profile.
In conclusion, 4-Methoxy-6-methylpyrimidine-2-carboxamide (CAS: 98548-05-1) represents a versatile scaffold with significant potential in drug discovery. Its dual antimicrobial and anticancer activities, coupled with recent advancements in synthesis, make it a compelling candidate for further investigation. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in clinical settings. The ongoing exploration of this compound underscores the importance of pyrimidine derivatives in modern medicinal chemistry.
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